Cas no 2208-59-5 (2-(pyridin-4-yl)-1H-1,3-benzodiazole)

2-(Pyridin-4-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a pyridinyl group at the 2-position. This structure imparts unique electronic and coordination properties, making it valuable in coordination chemistry and materials science. The compound exhibits strong π-conjugation, enhancing its utility as a ligand for transition metals, particularly in catalytic and photophysical applications. Its rigid, planar geometry promotes stable complex formation, while the nitrogen-rich framework allows for tunable binding modes. Additionally, the pyridinyl moiety introduces further functionalization potential, enabling tailored modifications for specific applications. This compound is of interest in the development of luminescent materials, sensors, and organometallic catalysts due to its robust and versatile structural characteristics.
2-(pyridin-4-yl)-1H-1,3-benzodiazole structure
2208-59-5 structure
商品名:2-(pyridin-4-yl)-1H-1,3-benzodiazole
CAS番号:2208-59-5
MF:C12H9N3
メガワット:195.2200
MDL:MFCD00453948
CID:259935
PubChem ID:247634

2-(pyridin-4-yl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 2-(Pyridin-4-yl)-1H-benzo[d]imidazole
    • 2-(4-Pyridyl)benzimidazole
    • 1H-Benzimidazole,2-(4-pyridinyl)-
    • 2-(4-pyridinyl)-1H-Benzimidazole
    • 2-pyridin-4-yl-1H-benzimidazole
    • 2-Pyridin-4-yl-1H-benzoimidazole
    • 2-(pyridin-4-yl)-1h-benzimidazole
    • 2-(pyridin-4-yl)-1H-1,3-benzodiazole
    • MLS000736695
    • MLS000709114
    • 2-(4-pyridyl)-1H-benzimidazole
    • UYWWLYCGNNCLKE-UHFFFAOYSA-N
    • SMR000282981
    • NSC62609
    • Cambridge id 5231114
    • NCIOpen2_000009
    • Oprea1_792619
    • Oprea1_021863
    • cid_247634
    • 2-(4-pyridinyl)-benzimidazole
    • BDBM557
    • P1658
    • F0191-4540
    • YSWG076
    • AKOS000275319
    • 2H-Benzimidazole,2-(4(1H)-pyridinylidene)-(9CI)
    • SCHEMBL695990
    • Benzimidazole, 2-(4-pyridinyl)-
    • EN300-16229
    • AS-63158
    • BB 0219594
    • FT-0740218
    • Z50129789
    • NSC-62609
    • SY051172
    • SR-01000391502-1
    • 2-Benzimidazole
    • SR-01000391502
    • 2-(4-Pyridinyl)-1H-benzimidazole #
    • 2-(Pyridin-4(1H)-ylidene)-2H-benzo[d]imidazole
    • 176964-61-7
    • HMS2691B22
    • BDBM55759
    • CHEMBL379376
    • D92142
    • MFCD00453948
    • AE-848/30862035
    • 2208-59-5
    • DTXSID80289654
    • CS-0073067
    • DB-270266
    • 2H-BENZIMIDAZOLE, 2-(4(1H)-PYRIDINYLIDENE)-
    • STK727086
    • DA-20879
    • 1H-Benzimidazole, 2-(4-pyridinyl)-
    • ALBB-017633
    • MDL: MFCD00453948
    • インチ: 1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15)
    • InChIKey: UYWWLYCGNNCLKE-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C(C2C([H])=C([H])N=C([H])C=2[H])=NC2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 195.08000
  • どういたいしつりょう: 195.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 41.6

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.27
  • ゆうかいてん: 216.0 to 220.0 deg-C
  • ふってん: 438.1°Cat760mmHg
  • フラッシュポイント: 212.2°C
  • 屈折率: 1.699
  • PSA: 41.57000
  • LogP: 2.62490
  • ようかいせい: 未確定

2-(pyridin-4-yl)-1H-1,3-benzodiazole セキュリティ情報

2-(pyridin-4-yl)-1H-1,3-benzodiazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(pyridin-4-yl)-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB250435-1 g
2-(4-Pyridyl)benzimidazole; 96%
2208-59-5
1 g
€87.70 2023-07-20
Enamine
EN300-16229-1.0g
2-(pyridin-4-yl)-1H-1,3-benzodiazole
2208-59-5 95.0%
1.0g
$19.0 2025-03-21
Enamine
EN300-16229-0.1g
2-(pyridin-4-yl)-1H-1,3-benzodiazole
2208-59-5 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-16229-5.0g
2-(pyridin-4-yl)-1H-1,3-benzodiazole
2208-59-5 95.0%
5.0g
$49.0 2025-03-21
TRC
P840598-100mg
2-(4-Pyridyl)benzimidazole
2208-59-5
100mg
$ 80.00 2022-06-03
TRC
P840598-10mg
2-(4-Pyridyl)benzimidazole
2208-59-5
10mg
$ 50.00 2022-06-03
TRC
P840598-50mg
2-(4-Pyridyl)benzimidazole
2208-59-5
50mg
$ 65.00 2022-06-03
Life Chemicals
F0191-4540-0.5g
2-(pyridin-4-yl)-1H-1,3-benzodiazole
2208-59-5 95%+
0.5g
$46.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160620-5G
2-(pyridin-4-yl)-1H-1,3-benzodiazole
2208-59-5 >96.0%(HPLC)
5g
¥449.90 2023-09-01
eNovation Chemicals LLC
D955334-25g
2-(Pyridin-4-yl)-1H-benzo[d]imidazole
2208-59-5 96.0%
25g
$155 2024-06-07

2-(pyridin-4-yl)-1H-1,3-benzodiazole 関連文献

2-(pyridin-4-yl)-1H-1,3-benzodiazoleに関する追加情報

Comprehensive Overview of 2-(Pyridin-4-yl)-1H-1,3-benzodiazole (CAS No. 2208-59-5): Properties, Applications, and Research Insights

2-(Pyridin-4-yl)-1H-1,3-benzodiazole, identified by its CAS number 2208-59-5, is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, often referred to as a pyridine-benzodiazole derivative, exhibits unique structural features that make it valuable for diverse applications, including drug development, organic electronics, and fluorescence-based sensors. Its molecular framework combines a pyridine ring with a benzodiazole moiety, offering tunable electronic properties and binding affinities.

In recent years, the demand for heterocyclic compounds like 2-(pyridin-4-yl)-1H-1,3-benzodiazole has surged due to their role in designing small-molecule inhibitors and photovoltaic materials. Researchers are particularly interested in its potential as a fluorescent probe for biological imaging, leveraging its stable emission characteristics. Additionally, its ligand properties make it a candidate for metal-organic frameworks (MOFs), a trending topic in nanotechnology and sustainable chemistry.

The synthesis of CAS 2208-59-5 typically involves condensation reactions between 4-pyridinecarboxaldehyde and o-phenylenediamine, followed by oxidative cyclization. This process highlights the compound's adaptability for scalable production, a key consideration for industrial applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity, which is critical for reproducibility in research.

From a pharmacological perspective, 2-(pyridin-4-yl)-1H-1,3-benzodiazole has been explored for its kinase inhibitory activity, aligning with the growing interest in targeted cancer therapies. Its ability to modulate protein-protein interactions also positions it as a promising scaffold for neurodegenerative disease research, a hot topic in 2024 due to rising global health concerns.

Environmental and safety profiles of 2208-59-5 are equally important. Studies indicate low acute toxicity, but proper handling protocols are recommended to avoid inhalation or skin contact. Its stability under ambient conditions makes it suitable for long-term storage, a practical advantage for laboratories.

In summary, 2-(pyridin-4-yl)-1H-1,3-benzodiazole (CAS 2208-59-5) represents a versatile compound bridging multiple scientific disciplines. Its applications span from biomedical research to advanced materials, reflecting the compound's adaptability to cutting-edge innovations. As interdisciplinary research grows, this compound is poised to play a pivotal role in addressing contemporary scientific challenges.

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Amadis Chemical Company Limited
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